N-(3-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
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Overview
Description
N-(3-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazoles. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a dihydroimidazole moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 3-bromo-2-methylaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired imidazole derivative. The reaction can be summarized as follows:
Starting Materials: 3-bromo-2-methylaniline, glyoxal, ammonium acetate
Solvent: Ethanol
Reaction Conditions: Reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-(3-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromo-2-methylphenyl)-4-chlorobenzamide
- 4-Bromo-N-(2-methylphenyl)benzamide
- 2-Bromo-N-(3,4-dimethylphenyl)benzamide
Uniqueness
N-(3-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the dihydroimidazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
16822-94-9 |
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Molecular Formula |
C10H12BrN3 |
Molecular Weight |
254.13 g/mol |
IUPAC Name |
N-(3-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H12BrN3/c1-7-8(11)3-2-4-9(7)14-10-12-5-6-13-10/h2-4H,5-6H2,1H3,(H2,12,13,14) |
InChI Key |
QQZNOYVXMMPUFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC2=NCCN2 |
Origin of Product |
United States |
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